molecular formula C14H8F16O4 B14491052 Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate CAS No. 63137-87-1

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate

Katalognummer: B14491052
CAS-Nummer: 63137-87-1
Molekulargewicht: 544.18 g/mol
InChI-Schlüssel: GJKYQRGXEQSQOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of but-2-enedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Hydrolysis: But-2-enedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme interactions due to its unique fluorinated structure.

    Medicine: Investigated for potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate involves its interaction with molecular targets through its ester and fluorinated groups. The ester group can undergo hydrolysis, releasing the active fluorinated alcohol, which can interact with various biological pathways. The fluorine atoms enhance the compound’s stability and resistance to enzymatic degradation, prolonging its activity in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Similar in structure but contains a methacrylate group instead of an ester.

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: The alcohol counterpart of the compound.

    Succinic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester: Another ester with a similar fluorinated chain.

Uniqueness

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate stands out due to its combination of a fluorinated chain and an ester group, providing a unique balance of stability, reactivity, and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials and stable reagents.

Eigenschaften

CAS-Nummer

63137-87-1

Molekularformel

C14H8F16O4

Molekulargewicht

544.18 g/mol

IUPAC-Name

bis(2,2,3,3,4,4,5,5-octafluoropentyl) but-2-enedioate

InChI

InChI=1S/C14H8F16O4/c15-7(16)11(23,24)13(27,28)9(19,20)3-33-5(31)1-2-6(32)34-4-10(21,22)14(29,30)12(25,26)8(17)18/h1-2,7-8H,3-4H2

InChI-Schlüssel

GJKYQRGXEQSQOI-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.